molecular formula C12H11FO2 B3039498 [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol CAS No. 111787-93-0

[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol

Cat. No.: B3039498
CAS No.: 111787-93-0
M. Wt: 206.21 g/mol
InChI Key: UHKCPOCJMVBZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol is a fluorinated furan derivative featuring a hydroxymethyl group at position 3, a methyl group at position 2, and a 4-fluorophenyl substituent at position 5 of the furan ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by the fluorine atom and the hydroxymethyl group. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxymethyl group offers a site for further functionalization or hydrogen bonding in biological systems .

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylfuran-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKCPOCJMVBZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the furan ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of 5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid.

    Reduction: Formation of 5-(4-fluorophenyl)-2-methylfuran-3-ylmethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of furan compounds, including [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol, exhibit promising anticancer properties. For instance, related compounds have been synthesized and tested for cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects. A study on podophyllotoxin derivatives revealed that certain furan-based compounds had IC50 values in the range of 1–20 μM against HeLa and K562 cell lines, suggesting that modifications to the furan structure can enhance anticancer activity .

Antimicrobial Properties
Furan derivatives are also being explored for their antimicrobial properties. Compounds structurally similar to this compound have shown effectiveness against various bacterial strains, indicating potential for development into therapeutic agents .

Materials Science

Synthesis of Functional Polymers
The compound serves as a precursor in the synthesis of functional polymers. Hydroxymethylfurfural (HMF) analogs, which include this compound, are crucial for producing valuable biomass-derived chemicals like 2,5-furandicarboxylic acid (FDCA). FDCA is recognized as a key building block for sustainable plastics and other materials .

Catalysis

Catalytic Conversions
Due to its functional groups, this compound can participate in various catalytic reactions. Its ability to undergo oxidation and other transformations makes it suitable for synthesizing fine chemicals and intermediates used in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAnticancer and antimicrobial activityIC50 values: 1–20 μM
Materials SciencePrecursor for functional polymersImportant for FDCA synthesis
CatalysisInvolved in catalytic conversions of multifunctional substratesVersatile in chemical synthesis

Case Studies

  • Anticancer Activity Evaluation
    A series of furan derivatives were synthesized and tested against tumor cell lines. The study highlighted that modifications to the furan ring could lead to enhanced anticancer properties, with specific derivatives showing superior activity compared to standard treatments like etoposide .
  • Synthesis of HMF Analog
    The synthesis of [(4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol] demonstrated its potential as a platform chemical derived from biomass. This compound's structure allows it to be transformed into various valuable chemicals through catalytic processes .

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Compound A: [5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS 111808-94-7)

  • Structural Differences : Chlorine replaces fluorine at the para position of the phenyl ring.
  • Properties :
    • Molar mass: 222.67 g/mol (vs. ~206.6 g/mol for the fluorinated compound).
    • Electronic effects: Chlorine’s stronger electron-withdrawing nature increases the compound’s polarity compared to fluorine.
    • Biological relevance: Chlorophenyl derivatives often exhibit higher binding affinity to hydrophobic targets but may suffer from faster metabolic degradation .

Compound B : 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

  • Structural Differences : Benzofuran core (vs. furan) with additional sulfinyl and methyl groups.
  • Properties: Increased aromaticity from the benzofuran system enhances UV absorption (relevant for photostability studies).

Heterocyclic Core Modifications

Compound C : 5-(4-Fluorophenyl)-3-phenylisoxazoles

  • Structural Differences : Isoxazole ring replaces furan, with a phenyl group at position 3.
  • Properties :
    • Isoxazole’s nitrogen-oxygen ring system increases metabolic stability and hydrogen-bonding capacity.
    • UV maxima (e.g., ~270 nm) differ significantly from furan derivatives (~230–250 nm), impacting analytical detection methods .

Compound D : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structural Differences : Complex triazole-pyrazole-thiazole scaffold with multiple fluorophenyl groups.
  • Properties :
    • Planar conformation (except for one fluorophenyl group) facilitates π-π stacking in crystal lattices.
    • High symmetry and fluorophilicity promote dense crystal packing, improving thermal stability .

Functional Group Variations

Compound E : 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one

  • Structural Differences: Open-chain enone system vs. furan ring.
  • Properties: The α,β-unsaturated ketone moiety enables Michael addition reactions, a reactivity absent in the furan methanol. Lower melting point due to reduced rigidity compared to cyclic furan derivatives .

Data Table: Key Comparative Properties

Compound Core Structure Substituents Molar Mass (g/mol) Key Properties
[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol Furan 4-Fluorophenyl, CH₃, CH₂OH ~206.6 High metabolic stability, moderate polarity
[5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol Furan 4-Chlorophenyl, CH₃, CH₂OH 222.67 Increased polarity, lower bioavailability
5-(4-Fluorophenyl)-3-phenylisoxazole Isoxazole 4-Fluorophenyl, Ph ~253.3 UVmax ~270 nm, enhanced metabolic resistance
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran Benzofuran 4-Fluorophenyl, Cl, CH₃, SOCH₃ ~338.8 Chirality, high photostability

Research Findings and Implications

  • Synthetic Flexibility: The hydroxymethyl group in this compound allows for esterification or etherification, a advantage over sulfinyl or halogenated analogs that require more complex derivatization .
  • Crystallographic Behavior : Fluorophenyl derivatives exhibit tighter crystal packing than chlorophenyl analogs due to fluorine’s smaller van der Waals radius, enhancing material stability .
  • Biological Activity : Furan-based fluorophenyl compounds show moderate analgesic activity in preclinical studies, but triazole hybrids (e.g., Compound D) demonstrate superior potency due to additional hydrogen-bonding sites .

Biological Activity

[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring with a fluorophenyl and methyl substituent, which contributes to its unique chemical properties. Its molecular formula is C11H11OC_{11}H_{11}O with a molecular weight of 175.21 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its interactions with various microbial targets, potentially inhibiting the growth of pathogenic bacteria. For instance, compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been explored for its anticancer potential, particularly against human cancer cell lines. A study highlighted that derivatives of similar furan compounds exhibited cytotoxicity against HeLa (cervical cancer) and K562 (leukemia) cell lines, suggesting that this compound might also demonstrate similar effects . The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. This interaction can modulate cellular processes such as proliferation and apoptosis, leading to its observed effects on microbial and cancer cell growth.

Research Findings and Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activities. For example:

  • Cytotoxicity Studies : Compounds derived from furan structures have been tested for their IC50 values against various cancer cell lines. Results indicated that some derivatives showed IC50 values ranging from 1 to 20 μM, demonstrating significant cytotoxicity compared to standard treatments like etoposide .
  • Antibacterial Studies : Investigations into the antibacterial properties revealed that certain furan derivatives effectively inhibited the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified
AnticancerHeLa6.42
AnticancerK5627.93

Q & A

Q. What are the established synthetic routes for [5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling fluorophenyl moieties to furan precursors. For example:
  • Step 1 : Prepare 5-(4-fluorophenyl)furan derivatives via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) to attach the 4-fluorophenyl group to a brominated furan intermediate .
  • Step 2 : Functionalize the furan ring at the 3-position using NaH in THF to deprotonate the hydroxyl group, followed by methylation or hydroxymethylation .
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel, 20% EtOAc/hexanes with triethylamine) to isolate the target compound .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons resonate at δ ~7.0–7.5 ppm; furan protons at δ ~6.0–7.0 ppm) .
  • FT-IR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-F (1090–1160 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₁FO₂: 206.0743) .

Q. How can X-ray crystallography resolve the compound’s structural ambiguities?

  • Methodological Answer :
  • Data Collection : Use SHELX programs (e.g., SHELXL) for refinement. Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion errors .
  • Analysis : Compare bond lengths (e.g., C-F ~1.34 Å) and dihedral angles with related structures (e.g., 5-chloro-7-methyl-1-benzofuran derivatives) to validate geometry .

Q. What safety precautions are essential when handling fluorinated aromatic alcohols?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal; segregate halogenated waste .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Use fluorometric probes (e.g., CM-H2DCFDA) to assess ROS generation in cancer cell lines .
  • Dose Range : Start at 1–100 µM, with DMSO as a solvent control (<1% v/v) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorophenyl coupling be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Use PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) to enhance para-selectivity for fluorophenyl attachment .
  • Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) to predict activation barriers for competing coupling pathways .

Q. What computational strategies predict the compound’s reactivity and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2). Validate docking poses with MD simulations (100 ns, NPT ensemble) .
  • HOMO-LUMO Analysis : Calculate frontier orbitals (Gaussian 09) to identify nucleophilic/electrophilic sites. Compare with experimental redox potentials .

Q. How should contradictory bioactivity data between studies be resolved?

  • Methodological Answer :
  • Purity Validation : Quantify impurities via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Use LC-MS to detect byproducts (e.g., dehalogenated derivatives) .
  • Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum batch) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What mechanistic insights explain sigmatropic rearrangements in related furan derivatives?

  • Methodological Answer :
  • Isotopic Labeling : Use D-labeled methanol (CD₃OD) in synthesis to track proton transfer during [3,3]-sigmatropic shifts .
  • Kinetic Studies : Monitor reaction progress via in situ IR. Fit data to a first-order model to determine activation parameters (ΔH‡, ΔS‡) .

Q. How does the fluorine substituent influence electronic properties and meta-directing effects?

  • Methodological Answer :
  • Electron Density Mapping : X-ray charge density analysis (Multipole refinement) to quantify electron-withdrawing effects .
  • Synthetic Probes : Compare reactivity of 4-fluorophenyl vs. 4-chlorophenyl analogues in electrophilic substitution (e.g., nitration) to confirm directing trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.